molecular formula C15H18N2O6S B2545624 Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate CAS No. 2411337-89-6

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate

货号 B2545624
CAS 编号: 2411337-89-6
分子量: 354.38
InChI 键: ACYPIXLAWCHXLK-BQYQJAHWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in a variety of diseases, including cancer, diabetes, and neurological disorders.

作用机制

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate binds to the ATP-binding site of mTOR and inhibits its kinase activity. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. This compound inhibits both mTORC1 and mTORC2, leading to the suppression of protein synthesis, cell growth, and survival. In addition, this compound can induce autophagy, a cellular process that degrades damaged or unwanted proteins and organelles, by inhibiting the mTORC1 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and inhibits angiogenesis. In addition, this compound can enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In neurodegenerative diseases, this compound promotes autophagy and reduces neuroinflammation, which are believed to contribute to disease progression.

实验室实验的优点和局限性

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has several advantages as a research tool. It is a potent and selective inhibitor of mTOR, which makes it a valuable tool for studying mTOR signaling pathways. In addition, this compound has shown promise in preclinical and clinical trials as a potential therapeutic agent for cancer and neurodegenerative diseases. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor, which can limit its effectiveness in vivo. In addition, the optimal dose and treatment schedule for this compound may vary depending on the disease model and cell type.

未来方向

There are several future directions for research on Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. In addition, further studies are needed to determine the optimal dose and treatment schedule for this compound in different disease models. Finally, the development of more potent and selective mTOR inhibitors, based on the structure of this compound, may lead to the discovery of new therapeutic agents for cancer and other diseases.

合成方法

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate was first synthesized by AstraZeneca and was described in a patent application in 2008. The synthesis involves the reaction of (E)-4-oxobut-2-enoic acid with 1-(4-methoxyphenyl)sulfonylazetidine-3-amine in the presence of methyl chloroformate and triethylamine. The resulting product is purified by column chromatography to yield this compound as a white solid.

科学研究应用

Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit mTORC1 and mTORC2 signaling pathways, which play critical roles in cancer cell survival and proliferation. This compound has demonstrated potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has shown promise in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, by promoting autophagy and reducing neuroinflammation.

属性

IUPAC Name

methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S/c1-22-12-3-5-13(6-4-12)24(20,21)17-9-11(10-17)16-14(18)7-8-15(19)23-2/h3-8,11H,9-10H2,1-2H3,(H,16,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYPIXLAWCHXLK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)NC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)NC(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。